molecular formula C15H22FNO2 B13192689 tert-Butyl 3-amino-3-(2-fluorophenyl)-2,2-dimethylpropanoate

tert-Butyl 3-amino-3-(2-fluorophenyl)-2,2-dimethylpropanoate

Cat. No.: B13192689
M. Wt: 267.34 g/mol
InChI Key: PXBPKCCUVIDQRA-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3-(2-fluorophenyl)-2,2-dimethylpropanoate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its tert-butyl ester group, an amino group, and a fluorophenyl group attached to a dimethylpropanoate backbone. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-3-(2-fluorophenyl)-2,2-dimethylpropanoate typically involves multi-step organic reactions. One common method includes the protection of the amino group, followed by the introduction of the fluorophenyl group through nucleophilic substitution reactions. The final step often involves esterification to introduce the tert-butyl ester group. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-(2-fluorophenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-amino-3-(2-fluorophenyl)-2,2-dimethylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-(2-fluorophenyl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets. The amino and fluorophenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-amino-3-phenyl-2,2-dimethylpropanoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate: The fluorine atom is positioned differently, potentially altering its chemical properties.

Uniqueness

tert-Butyl 3-amino-3-(2-fluorophenyl)-2,2-dimethylpropanoate is unique due to the specific positioning of the fluorine atom on the phenyl ring. This structural feature can significantly influence its chemical reactivity, biological activity, and overall stability, making it a distinct compound in its class.

Properties

Molecular Formula

C15H22FNO2

Molecular Weight

267.34 g/mol

IUPAC Name

tert-butyl 3-amino-3-(2-fluorophenyl)-2,2-dimethylpropanoate

InChI

InChI=1S/C15H22FNO2/c1-14(2,3)19-13(18)15(4,5)12(17)10-8-6-7-9-11(10)16/h6-9,12H,17H2,1-5H3

InChI Key

PXBPKCCUVIDQRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C1=CC=CC=C1F)N

Origin of Product

United States

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